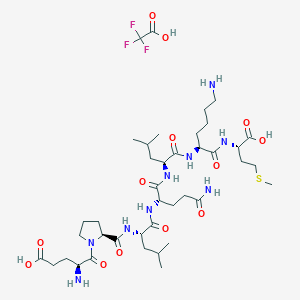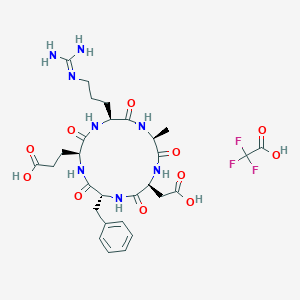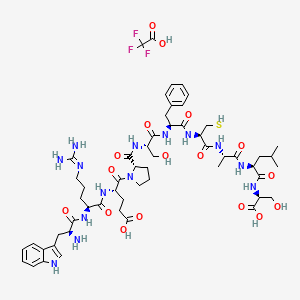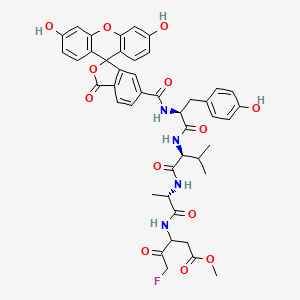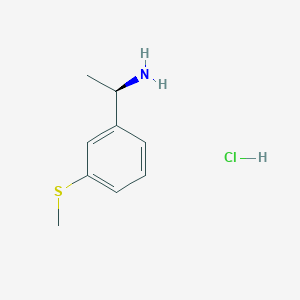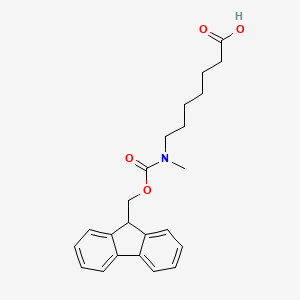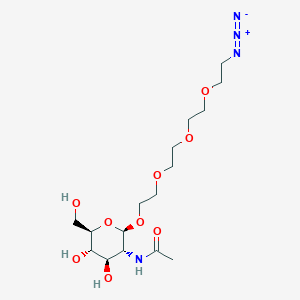
Fmoc-L-Lys(DMACA)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Lys(DMACA)-OH is a derivative of the amino acid lysine. It is a water-soluble, white crystalline powder that is used in synthetic organic chemistry for the synthesis of peptides and peptidomimetics. This compound is an important tool for biochemists and pharmaceutical researchers. It is used in the synthesis of peptides and peptidomimetics and is an important intermediate in the production of novel peptide-based drugs.
Scientific Research Applications
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. It is used in peptide synthesis and as an intermediate in the production of peptide-based drugs. It is also used in the study of protein-protein interactions and in the development of novel therapeutic agents. It is also used in the study of enzyme inhibition and in the development of novel enzyme inhibitors.
Mechanism of Action
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, however, it is believed to act as a linker molecule in the formation of peptides and peptidomimetics. It is also believed to be involved in the formation of protein-protein interactions and in the development of novel therapeutic agents.
Biochemical and Physiological Effects
This compound is a versatile molecule that is used in a variety of scientific research applications. Its biochemical and physiological effects are not fully understood, however, it is believed to be involved in the formation of peptides and peptidomimetics, protein-protein interactions, and the development of novel therapeutic agents. It is also believed to be involved in the inhibition of enzymes and in the development of novel enzyme inhibitors.
Advantages and Limitations for Lab Experiments
Fmoc-L-Lys(DMACA)-OH has several advantages and limitations when used in lab experiments. The advantages include its stability in aqueous solutions, its ability to be used in a variety of chemical reactions, and its low cost. The limitations include its low solubility in organic solvents, its susceptibility to hydrolysis, and its potential to form insoluble polymers.
Future Directions
Fmoc-L-Lys(DMACA)-OH is a versatile molecule that has a variety of potential future applications. These include its potential use in the development of novel peptide-based drugs, its potential use in the study of protein-protein interactions, its potential use in the development of novel enzyme inhibitors, its potential use in the development of novel therapeutic agents, and its potential use in the study of enzyme inhibition. Additionally, the molecule can be used in the development of novel peptide-based drugs and in the study of protein-protein interactions. Furthermore, the molecule can be used in the development of novel therapeutic agents and in the study of enzyme inhibition. Finally, the molecule can be used in the development of novel enzyme inhibitors and in the study of enzyme inhibition.
Synthesis Methods
Fmoc-L-Lys(DMACA)-OH is synthesized from the amino acid lysine. The synthesis involves the reaction of lysine with a protected form of DMACA. The protected form of DMACA is reacted with lysine in the presence of a base and a catalyst. The reaction yields this compound as the product.
properties
IUPAC Name |
(2S)-6-[[2-[7-(dimethylamino)-2-oxochromen-4-yl]acetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O7/c1-37(2)22-14-15-23-21(18-32(39)44-30(23)19-22)17-31(38)35-16-8-7-13-29(33(40)41)36-34(42)43-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h3-6,9-12,14-15,18-19,28-29H,7-8,13,16-17,20H2,1-2H3,(H,35,38)(H,36,42)(H,40,41)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUIXMIVPQTMAT-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



